2-(4-cyanoanilino)-N-(2-methoxyethyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)acetamide
Description
2-(4-cyanoanilino)-N-(2-methoxyethyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group attached to an aniline ring, a methoxyethyl group, and a trifluoro-hydroxypropyl group, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
2-(4-cyanoanilino)-N-(2-methoxyethyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O3/c1-24-7-6-21(10-13(22)15(16,17)18)14(23)9-20-12-4-2-11(8-19)3-5-12/h2-5,13,20,22H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXXPPUBKGLAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC(C(F)(F)F)O)C(=O)CNC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyanoanilino)-N-(2-methoxyethyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)acetamide typically involves multiple steps, starting with the preparation of the aniline derivative. The cyano group is introduced through a nucleophilic substitution reaction, followed by the attachment of the methoxyethyl and trifluoro-hydroxypropyl groups through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyanoanilino)-N-(2-methoxyethyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
2-(4-cyanoanilino)-N-(2-methoxyethyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of new materials, coatings, and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-cyanoanilino)-N-(2-methoxyethyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-cyanoanilino)-N-(2-methoxyethyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)acetamide can be compared with other aniline derivatives, such as:
- 2-(4-cyanoanilino)-N-(2-hydroxyethyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)acetamide
- 2-(4-cyanoanilino)-N-(2-methoxyethyl)-N-(3,3,3-trifluoro-2-hydroxyethyl)acetamide
Uniqueness
The uniqueness of 2-(4-cyanoanilino)-N-(2-methoxyethyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
